molecular formula C25H20FN3O2 B2717070 8-fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-50-7

8-fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2717070
CAS No.: 866348-50-7
M. Wt: 413.452
InChI Key: HHQLJJKMFAYQRM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline scaffold. Key structural features include:

  • 8-Fluoro substitution: Enhances electron-withdrawing effects and metabolic stability.
  • 3-(4-Methoxyphenyl) group: Introduces steric bulk and electron-donating properties.
  • 5-[(3-Methoxyphenyl)methyl] moiety: A benzyl substituent with para-methoxy modification, influencing lipophilicity and receptor interactions.

Properties

IUPAC Name

8-fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-30-19-9-6-17(7-10-19)24-22-15-29(14-16-4-3-5-20(12-16)31-2)23-11-8-18(26)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQLJJKMFAYQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.

    Quinoline Core Construction: The pyrazole intermediate is then subjected to cyclization with a suitable aromatic aldehyde to form the quinoline core.

    Introduction of Fluorine and Methoxy Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with new functional groups.

Scientific Research Applications

8-fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Employed in the study of biological pathways and interactions due to its unique structural features.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazolo[4,3-c]Quinoline Derivatives
Compound Name Substituents (Position) Key Differences vs. Target Compound Melting Point/Physical Data References
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 3: 4-Fluorophenyl; 5: 3-methylbenzyl; 7,8: OMe 7,8-Dimethoxy; 3-Fluorophenyl; 5-methylbenzyl N/A
8-Fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline 3: 4-Fluorophenyl; 5: 2-methoxybenzyl; 8: F 3-Fluorophenyl; 5-benzyl substituent at C2-OMe N/A
8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline 8: OEt; 5: 3-methylbenzyl 8-Ethoxy (vs. 8-F); 5-methylbenzyl (vs. 3-OMe) N/A
8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline 3: 4-Methylphenyl; 5: 2-fluorobenzyl 3-Methyl (vs. 3-OMe); 5-fluorobenzyl at C2 N/A
5-[(2-Fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline 8: CH₃; 5: 2-fluorobenzyl 8-Methyl (vs. 8-F); 5-fluorobenzyl at C2 N/A

Key Observations :

  • Fluorine vs.
  • Benzyl Substituent Positioning : The 3-methoxybenzyl group in the target compound (5-position) differs from analogs with 2-methoxy- () or 2-fluoro-benzyl (), affecting steric interactions and π-stacking.
  • Aromatic Ring Modifications : Replacement of 4-methoxyphenyl (target) with 4-fluorophenyl () or 4-methylphenyl () alters electronic and hydrophobic properties.
Pharmacological Implications (Indirect Evidence)
  • Amino Group Introduction: notes that NH₂ groups in pyrazoloquinolines enhance therapeutic indices . While the target compound lacks NH₂, its methoxy/fluoro groups may similarly modulate activity.
  • Metabolic Stability: emphasizes that substituents like methoxy or fluorine improve metabolic profiles in pyrazoloquinolinones , supporting the target compound’s design rationale.

Biological Activity

The compound 8-fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The presence of fluorine and methoxy groups in the structure is believed to play a significant role in modulating its pharmacological properties.

Anticancer Activity

Recent studies have indicated that pyrazoloquinolines exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 3.79 µM to 14.31 µM across different cell lines, indicating potent cytotoxicity (Table 1).
Cell LineIC50 Value (µM)
MCF-73.79
NCI-H4608.55
HeLa14.31

These results suggest that the compound may disrupt cellular processes critical for cancer cell survival, potentially through mechanisms involving tubulin polymerization inhibition or apoptosis induction.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazolo[4,3-c]quinolines have also been explored. The compound was tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells:

  • Inhibition Potency : The compound demonstrated significant inhibition of NO production comparable to established anti-inflammatory agents.
  • Mechanism of Action : It is hypothesized that the anti-inflammatory activity is mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis.
  • Inflammatory Response Study : In RAW 264.7 macrophages, the compound reduced LPS-induced NO production significantly, suggesting its utility in managing inflammatory disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazoloquinolines. Key structural features influencing activity include:

  • Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Methoxy Groups : Contribute to electron-donating properties that can stabilize reactive intermediates during biological interactions.

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